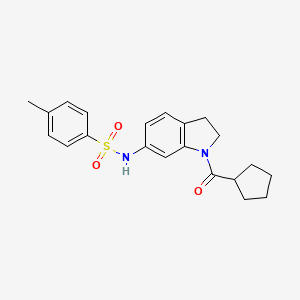

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide

Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide is a synthetic small molecule featuring a hybrid scaffold combining an indoline core, a cyclopentanecarbonyl substituent, and a 4-methylbenzenesulfonamide (tosyl) group. The sulfonamide functional group is a hallmark of enzyme inhibitors, often targeting proteins like carbonic anhydrases or tyrosine kinases. Structural elucidation of such compounds typically employs X-ray crystallography, with refinement programs like SHELXL widely used for small-molecule analysis .

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-15-6-10-19(11-7-15)27(25,26)22-18-9-8-16-12-13-23(20(16)14-18)21(24)17-4-2-3-5-17/h6-11,14,17,22H,2-5,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQNTMHVDCLSAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 366.45 g/mol. The structure comprises an indole derivative linked to a sulfonamide group, characterized by the presence of a cyclopentanecarbonyl moiety.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Derivative : Starting from appropriate precursors, the indole core is synthesized.

- Introduction of Cyclopentanecarbonyl Group : The cyclopentanecarbonyl group is introduced via acylation reactions.

- Sulfonation : The final step involves attaching the 4-methylbenzenesulfonamide group through sulfonation reactions.

These steps require careful optimization of reaction conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : The compound might interact with various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits promising biological activities, including:

- Anticancer Properties : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(1-(thiophene-2-carbonyl)indolin-6-yl)-4-methylbenzenesulfonamide | Indole derivative with thiophene | Similar biological activities; different ring structure |

| N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(morpholinosulfonyl)benzamide | Indole derivative with morpholino group | Potentially different pharmacological profiles |

| N-(1-(cyclobutanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide | Indole derivative with cyclobutane | Variation in carbon chain length; different reactivity |

Case Studies and Research Findings

Recent studies have explored the biological efficacy of this compound:

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.

- Mechanistic Studies : Investigations into its mechanism revealed that it may modulate key signaling pathways involved in cell survival and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The compound’s structural analogs can be categorized based on shared motifs:

Cyclopentanecarbonyl-Containing Derivatives

- Example 51 (EP Patent Application) : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide .

- Key Differences : Replaces the indoline-sulfonamide system with a pyrrolidine-carboxamide backbone and a thiazole substituent.

- Implications : The thiazolyl group may enhance binding to metalloenzymes, while the carboxamide could alter hydrogen-bonding interactions compared to sulfonamides.

Sulfonamide-Indoline Derivatives

- Generic Analogs: Compounds like N-(indolin-6-yl)-4-methylbenzenesulfonamide lack the cyclopentanecarbonyl group.

Physicochemical and Pharmacokinetic Properties

Analysis :

- The target compound’s higher LogP vs. generic sulfonamide-indoline derivatives suggests improved lipid membrane penetration.

- Example 51’s increased rotatable bonds may reduce conformational stability but enhance target flexibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.